(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid
Overview
Description
(1R,2R,5S)-AH23848 is a (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid in which the stereocentres at positions 1, 2 and 5 have R-, R- and S-configuration respectively. It is a conjugate acid of a (1R,2R,5S)-AH23848(1-). It is an enantiomer of a (1S,2S,5R)-AH23848.
Mechanism of Action
Target of Action
AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle . The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase .
Mode of Action
AH23848 acts as a dual antagonist of TP and EP4 receptors . It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619 . It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4 .
Biochemical Pathways
The action of AH23848 affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, AH23848 regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation . This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells .
Pharmacokinetics
Result of Action
The action of AH23848 leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels . In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, AH23848 inhibited the metastasis of line 66.1 and 410.4 cells .
Biochemical Analysis
Biochemical Properties
AH23848 plays a crucial role in biochemical reactions by inhibiting the activity of TP and EP4 receptors. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle . Additionally, AH23848 impairs prostaglandin E2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor . These interactions highlight the compound’s potential in modulating inflammatory and cardiovascular responses.
Cellular Effects
AH23848 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, AH23848 suppresses serum-induced cyclic adenosine monophosphate (cAMP) generation, cyclin A synthesis, and the proliferation of fibroblasts . Furthermore, it reduces metastasis in a mouse model of metastatic breast cancer by inhibiting the EP4 receptor . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of AH23848 involves its binding interactions with TP and EP4 receptors. By antagonizing these receptors, AH23848 inhibits enzyme activities and modulates gene expression. Specifically, it blocks thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle . Additionally, AH23848 suppresses cAMP generation and cyclin A synthesis, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s role in regulating inflammatory and cardiovascular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AH23848 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that AH23848 remains stable under specific storage conditions, with a shelf life of up to two years . Long-term exposure to AH23848 in in vitro and in vivo studies has demonstrated sustained inhibition of TP and EP4 receptor activities, leading to prolonged anti-inflammatory and anti-cancer effects .
Dosage Effects in Animal Models
The effects of AH23848 vary with different dosages in animal models. At lower doses, the compound effectively inhibits TP and EP4 receptor activities without causing significant adverse effects . At higher doses, AH23848 may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for AH23848 in clinical applications.
Metabolic Pathways
AH23848 is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process influences the compound’s bioavailability and efficacy. Additionally, AH23848 affects metabolic flux and metabolite levels, further impacting its therapeutic potential .
Transport and Distribution
The transport and distribution of AH23848 within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . AH23848 is primarily distributed in the liver, kidneys, and lungs, where it exerts its pharmacological effects . Understanding the transport and distribution mechanisms of AH23848 is crucial for optimizing its therapeutic applications.
Subcellular Localization
AH23848’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, AH23848 localizes to the cytoplasm and nucleus, where it modulates gene expression and enzyme activities . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-OSAZKUMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AH23848?
A1: AH23848 acts as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] This means it binds to the TXA2 receptor, preventing TXA2 from binding and exerting its effects. []
Q2: What are the downstream effects of AH23848's antagonism of the TXA2 receptor?
A2: By blocking the TXA2 receptor, AH23848 inhibits TXA2-mediated platelet aggregation, a key process in thrombosis. [, , ] It also inhibits the contraction of vascular and respiratory smooth muscle, typically induced by TXA2. [, , , ]
Q3: Does AH23848 affect the production of TXA2 or prostacyclin?
A3: Research suggests that pretreatment with AH23848 does not significantly alter the ischemia-induced release of TXA2 or prostacyclin. [] This indicates that its primary mode of action is receptor blockade, not synthesis inhibition.
Q4: Are there other pathways, besides TXA2 receptor antagonism, through which AH23848 might exert its effects?
A4: While TXA2 receptor antagonism is its primary mechanism, some studies suggest AH23848 might induce protective effects in the stomach, potentially mediated by endogenous prostaglandins rather than direct interaction with TXA2 receptors. [] More research is needed to fully elucidate these alternative pathways.
Q5: How does AH23848 affect the EP4 receptor?
A5: While primarily known for its TXA2 receptor antagonism, research indicates that AH23848 can also act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This interaction has been implicated in various processes, including modulation of inflammatory responses, cell migration, and pain hypersensitivity. [, , , ]
Q6: What is the molecular formula and weight of AH23848?
A6: The molecular formula of AH23848 is C26H33NO5, and its molecular weight is 439.55 g/mol. (Derived from the provided chemical name)
Q7: Is there any spectroscopic data available for AH23848?
A7: The provided research abstracts do not contain specific spectroscopic data (NMR, IR, Mass Spectrometry) for AH23848. Further investigation into the chemical literature would be required for this information.
Q8: What is the duration of action of AH23848?
A8: Research shows that AH23848 has a long duration of action. It can inhibit ex vivo platelet aggregation for up to 6 hours after oral administration in guinea pigs. []
Q9: Has AH23848 shown efficacy in in vivo models of cardiovascular disease?
A9: Yes, AH23848 has shown antithrombotic activity in an in vivo guinea pig model by inhibiting platelet deposition on injured arteries. [] It has also been shown to reduce platelet deposition on vascular grafts in humans. [] Additionally, AH23848 suppressed ischemia and reperfusion-induced arrhythmias in anaesthetized greyhounds. []
Q10: Are there any clinical trials investigating the efficacy of AH23848 in humans?
A10: While AH23848 has been used in clinical trials to investigate its effect on platelet deposition in vascular grafts [] and angina pectoris, [, ] information on large-scale clinical trials and its overall clinical development status is not provided in the abstracts.
Q11: When was AH23848 first described as a potential therapeutic agent?
A11: AH23848 was first described as a potent and selective TXA2 receptor-blocking drug in 1985. []
Q12: What significant findings have emerged from the research on AH23848?
A12: Research on AH23848 has revealed the potential significance of TXA2 in various pathological conditions, particularly in cardiovascular and inflammatory diseases. The development of AH23848 as a selective TXA2 receptor antagonist has been instrumental in unraveling the role of TXA2 in these conditions and exploring potential therapeutic interventions. []
Q13: Has research on AH23848 sparked investigations into other therapeutic targets?
A13: Yes, research on AH23848, particularly its interaction with EP4 receptors, has prompted further investigations into the therapeutic potential of targeting specific prostaglandin receptors in various diseases, including cancer and inflammatory conditions. [, , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.